molecular formula C7H7N3O B1584080 5-Methoxy-1H-benzotriazole CAS No. 27799-91-3

5-Methoxy-1H-benzotriazole

Cat. No.: B1584080
CAS No.: 27799-91-3
M. Wt: 149.15 g/mol
InChI Key: SUPSFAUIWDRKKZ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzotriazole: is a heterocyclic compound with the molecular formula C7H7N3O. It is a derivative of benzotriazole, where a methoxy group is substituted at the 5-position of the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

5-Methoxy-1H-benzotriazole is a derivative of benzotriazole, a class of compounds that have been extensively explored for their varied biological and pharmaceutical importance Benzotriazole derivatives have been known to interact with enzymes and receptors in biological systems .

Mode of Action

It’s known that benzotriazole derivatives can form π–π stacking interactions and hydrogen bonds, making them susceptible to bind with enzymes and receptors in biological systems . This diverse non-covalent interaction could potentially explain the broad spectrum of biological properties exhibited by benzotriazole derivatives .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 149150 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by benzotriazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

This compound, like other benzotriazole derivatives, is used in industrial applications such as anti-icing fluids and dishwashing detergent, and act as the primary building blocks for UV absorbers and photostabilizers . These compounds have been found to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM) and increase the persistence of other micro-organic pollutants in aqueous environments . This suggests that environmental factors, such as sunlight and the presence of other chemicals, can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-benzotriazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzotriazole derivatives, including this compound, have been shown to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These interactions are primarily due to the compound’s ability to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzotriazole derivatives can induce the transcription of genes involved in hormone-mediated processes and molting in aquatic organisms . Additionally, this compound has been shown to have potential endocrine-disrupting effects, impacting cellular functions such as growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. Benzotriazole derivatives, including this compound, have been found to inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that benzotriazole derivatives, including this compound, have long half-lives in aqueous environments, leading to their persistence and potential long-term effects on cellular functions . The photostabilizing characteristics of these compounds also contribute to their prolonged activity in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer and antioxidative activities . At higher doses, it may cause toxic or adverse effects. For example, benzotriazole derivatives have been shown to induce toxicity in aquatic organisms at elevated concentrations . Therefore, it is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzotriazole derivatives have been found to affect metabolic flux and metabolite levels in biological systems . These interactions can influence the overall metabolic processes and contribute to the compound’s biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can impact its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-benzotriazole typically involves the reaction of 5-methoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methoxy-1H-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .

Medicine: The compound is being explored for its therapeutic potential. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in various diseases .

Industry: this compound is used as a corrosion inhibitor in industrial applications. It helps protect metals from corrosion in harsh environments, making it valuable in the manufacturing and maintenance of machinery and equipment .

Properties

IUPAC Name

5-methoxy-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPSFAUIWDRKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182120
Record name 5-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-91-3
Record name 5-Methoxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27799-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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